molecular formula C25H22BrNO4 B2837238 (R)-4-(2-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid CAS No. 1822430-82-9

(R)-4-(2-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Cat. No. B2837238
CAS RN: 1822430-82-9
M. Wt: 480.358
InChI Key: IWBVHKIGBFMEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-(2-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid, also known as B-FAB, is a chemical compound that has been widely studied in the field of medicinal chemistry. B-FAB is a synthetic amino acid derivative that has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the structure of (R)-4-(2-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid, is utilized for protecting hydroxy-groups during synthetic processes. This protection is crucial for the successful synthesis of complex molecules, including peptides and nucleic acids, where the Fmoc group can be removed under mild conditions without disturbing other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).

Sensing Applications

Derivatives of fluorene compounds have been synthesized for use as selective sensors in detecting specific substances. These sensors can detect nitro compounds, metal cations, and amino acids with high sensitivity and selectivity, demonstrating the utility of fluorene-based compounds in environmental monitoring and biochemical assays (Han et al., 2020).

Synthesis of Amino Acid Derivatives

The compound has been used in the synthesis of diaminobutyric acids with protected α-amino groups, illustrating its role in the preparation of enantiomerically pure, protected amino acids for peptide synthesis. This application highlights its importance in producing building blocks for peptides and proteins with specific configurations (Schmidt et al., 1992).

Solid Phase Peptide Synthesis

Fluorenylmethoxycarbonyl (Fmoc) amino acids, which include structures similar to (R)-4-(2-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid, are pivotal in solid phase peptide synthesis. This method benefits from the Fmoc group's easy removal, enabling the synthesis of complex peptides and proteins under conditions that preserve the integrity of other functional groups (Fields & Noble, 2009).

Advanced Materials and Nanoparticles

Fluorene derivatives have been employed in the synthesis of advanced materials, including organic/inorganic semiconductor hybrid particles. These materials have applications in optoelectronics and nanotechnology, demonstrating the wide-ranging utility of fluorene-based compounds in materials science (de Roo et al., 2014).

properties

IUPAC Name

4-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBVHKIGBFMEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.